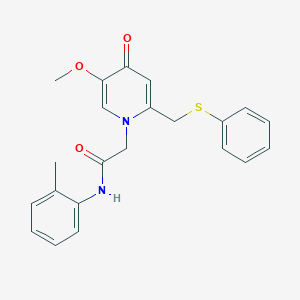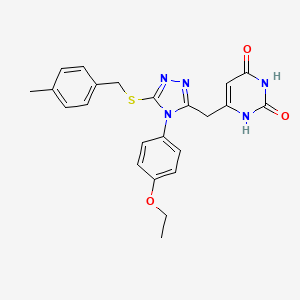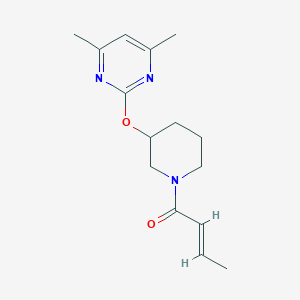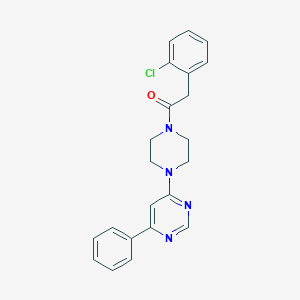
2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
A series of 1,2,4-triazine derivatives, structurally related to the compound , demonstrated promising antiproliferative properties against MCF-7 breast cancer cells, comparable to the effectiveness of cisplatin. These compounds, specifically those with chlorophenyl substitutions, have been identified as potential antitumor agents, underscoring the therapeutic potential of chlorophenyl-piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
Microwave-assisted synthesis of piperidine and piperazine derivatives, including compounds with structural similarities to 2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone, has yielded new chemical entities with significant antibacterial and antifungal efficacy. These compounds exhibited broad-spectrum antimicrobial properties against various strains, suggesting their potential use in treating microbial infections (Merugu et al., 2010).
Synthesis of Heterocycles
Research into the condensation of chlorophenyl-ethanone derivatives has led to the development of new methodologies for synthesizing heterocyclic compounds, such as isoflavones and pyrimidines. These processes not only expand the chemical toolbox for creating bioactive molecules but also highlight the versatility of chlorophenyl-piperazine derivatives in synthesizing diverse heterocyclic structures (Moskvina et al., 2015).
Antimicrobial Efficacy
Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Certain derivatives showed remarkable and broad-spectrum antimicrobial activity, comparable to standard drugs like chloramphenicol and fluconazole. This research underscores the potential of chlorophenyl-piperazine compounds in developing new antimicrobial agents (Gan et al., 2010).
Antitumor and DNA Methylation
Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and studied for their effects on tumor DNA methylation processes. These studies reveal the potential therapeutic applications of chlorophenyl-piperazine derivatives in cancer treatment, particularly through epigenetic mechanisms (Hakobyan et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-19-9-5-4-8-18(19)14-22(28)27-12-10-26(11-13-27)21-15-20(24-16-25-21)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCIZBCXHHPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)
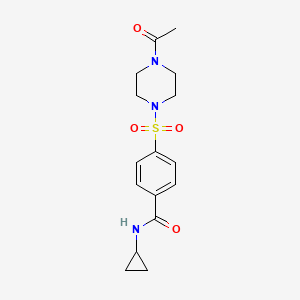
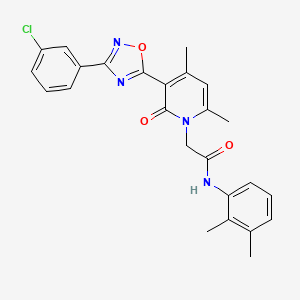


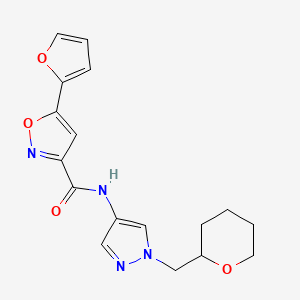
![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)

